[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple acetoxy groups and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of uridine derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation . Common reagents used in this synthesis include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation: The compound can be oxidized to form different oxidation states of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include deacetylated derivatives, oxidized pyrimidine compounds, and substituted nucleosides .
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleoside analogs .
Biology
Biologically, this compound is studied for its role in nucleic acid metabolism. It is used in research to understand the mechanisms of DNA and RNA synthesis and repair .
Medicine
In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs .
Industry
Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. It acts as a nucleoside analog, interfering with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby inhibiting viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uridine: A naturally occurring nucleoside with similar structural features but lacking acetoxy groups.
Cytidine: Another pyrimidine nucleoside with a similar structure but different functional groups.
Thymidine: A nucleoside analog used in antiviral therapies.
Uniqueness
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its chemical reactivity and potential therapeutic applications. Its ability to act as a nucleoside analog makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H20N2O9 |
---|---|
Molecular Weight |
384.34 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H20N2O9/c1-8(19)24-7-11-13(25-9(2)20)14(26-10(3)21)15(27-11)18-6-5-12(22)17(4)16(18)23/h5-6,11,13-15H,7H2,1-4H3/t11-,13-,14-,15-/m1/s1 |
InChI Key |
RLESNPSONVPGAT-NMFUWQPSSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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